molecular formula C20H18N4O4S B4984452 11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B4984452
M. Wt: 410.4 g/mol
InChI Key: HQTSRCLUXKOYLF-UHFFFAOYSA-N
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Description

11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a triazatricyclo framework. The presence of these functional groups and rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step typically involves nitration reactions using nitric acid or other nitrating agents.

    Construction of the triazatricyclo framework: This complex structure is often built through a series of cyclization and condensation reactions, involving various intermediates and catalysts.

Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development and pharmacological studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. The triazatricyclo framework provides structural rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to 11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one include other heterocyclic compounds with furan rings and nitrophenyl groups. Some examples are:

The uniqueness of this compound lies in its triazatricyclo framework, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

11-methyl-5-[5-(2-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-23-9-8-12-16(10-23)29-20-17(12)19(25)21-18(22-20)15-7-6-14(28-15)11-4-2-3-5-13(11)24(26)27/h2-7,18,22H,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTSRCLUXKOYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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